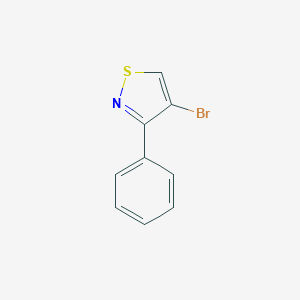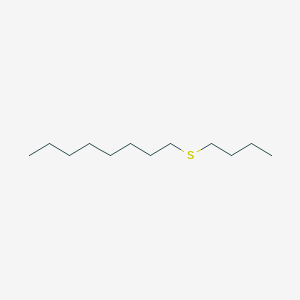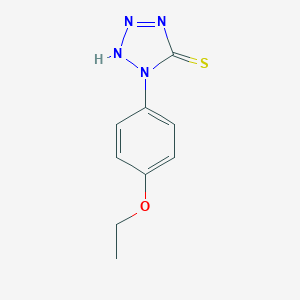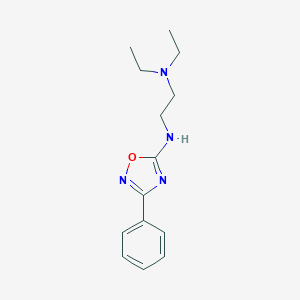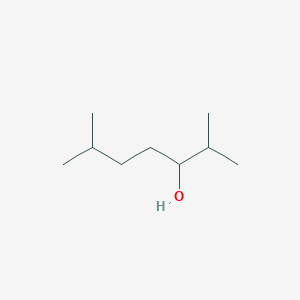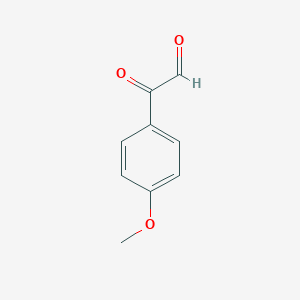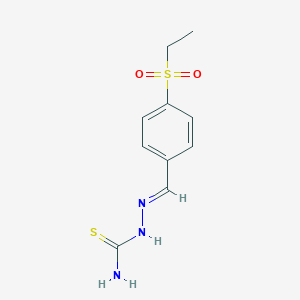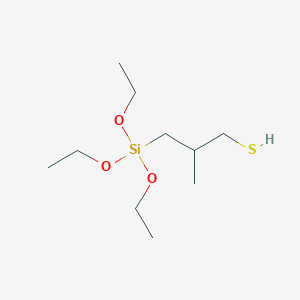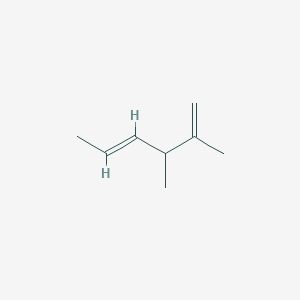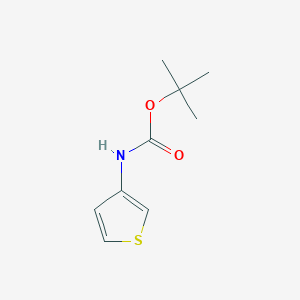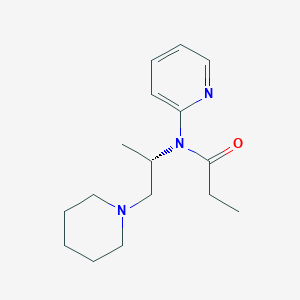
Mercurous bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Mercurous bromide can be synthesized by the oxidation of elemental mercury with elemental bromine . Another method involves adding sodium bromide to a solution of mercury(I) nitrate .
Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the controlled reaction of mercury with bromine under specific conditions to ensure the purity and desired properties of the final product .
Chemical Reactions Analysis
Types of Reactions: Mercurous bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to mercury(II) bromide and elemental mercury.
Reduction: Reducing agents such as tin(II) and iron(II) can reduce this compound to elemental mercury.
Substitution: It reacts with chloride ions to form mercury(I) chloride.
Common Reagents and Conditions:
Oxidation: Elemental bromine is used as an oxidizing agent.
Reduction: Tin(II) chloride and iron(II) sulfate are common reducing agents.
Substitution: Hydrochloric acid provides chloride ions for substitution reactions.
Major Products Formed:
Oxidation: Mercury(II) bromide and elemental mercury.
Reduction: Elemental mercury.
Substitution: Mercury(I) chloride.
Scientific Research Applications
Mercurous bromide has several scientific research applications, particularly in the field of acousto-optical devices. It is used to develop acousto-optic tunable filters (AOTFs) due to its high refractive index, broad optical bandwidth, and relatively high figure of merit . These properties make it suitable for spectral imaging systems, space exploration, hyper-spectral imaging, and stereoscopic imaging .
Mechanism of Action
The mechanism by which mercurous bromide exerts its effects is primarily related to its optical properties. In acousto-optic devices, the compound operates based on the elasto-optical effect, which involves the periodic modulation of the refractive index caused by acoustic waves traveling through the medium . This modulation allows for the tuning of optical filters and the manipulation of light in various applications .
Comparison with Similar Compounds
- Mercury(I) chloride (Hg₂Cl₂)
- Mercury(I) iodide (Hg₂I₂)
- Mercury(II) bromide (HgBr₂)
Comparison: Mercurous bromide (Hg₂Br₂) is unique due to its specific optical properties, such as its ability to fluoresce under ultraviolet light and its high refractive index . Compared to mercury(I) chloride and mercury(I) iodide, this compound has distinct applications in acousto-optical devices . Mercury(II) bromide, on the other hand, is used in different contexts, such as in the Koenigs–Knorr reaction for forming glycoside linkages on carbohydrates .
This compound’s combination of optical properties and chemical reactivity makes it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
15385-58-7 |
|---|---|
Molecular Formula |
Br2Hg2 |
Molecular Weight |
560.99 g/mol |
IUPAC Name |
bromomercury |
InChI |
InChI=1S/2BrH.2Hg/h2*1H;;/q;;2*+1/p-2 |
InChI Key |
RVARJMCTILSHND-UHFFFAOYSA-L |
SMILES |
Br[Hg].Br[Hg] |
Canonical SMILES |
Br[Hg].Br[Hg] |
Color/Form |
White powder YELLOW TETRAGONAL CRYSTALS |
density |
7.307 |
melting_point |
405 °C |
Key on ui other cas no. |
10031-18-2 15385-58-7 |
physical_description |
Mercurous bromide is a white, odorless powder. Darkens on exposure to light. Sublimes at high temperatures. |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
shelf_life |
Becomes yellow on heating, returning to white on cooling; Darkens on exposure to light |
solubility |
0.000004 G SOL IN 100 ML WATER AT 25 °C Insol in ether Sol in fuming nitric acid (prolonged heating), hot concentrated sulfuric acid, hot ammonium carbonate or ammonium succinate solutions INSOL IN ALCOHOLS & ACETONE |
vapor_density |
19.3 (AIR= 1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


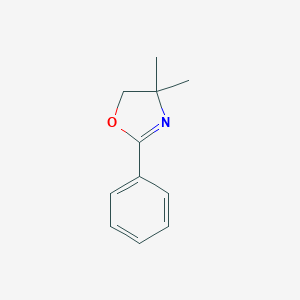
![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)

